4-Isopropylisoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropylisoxazol-3-amine is a heterocyclic compound featuring an isoxazole ring substituted with an isopropyl group at the fourth position and an amine group at the third position. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of 4-Isopropylisoxazol-3-amine are currently unknown. The compound belongs to the isoxazole class of molecules, which are known to interact with a variety of biological targets . .
Mode of Action
Isoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral effects . These activities suggest that this compound may interact with its targets in a way that disrupts cellular processes, but the specific mechanisms remain to be elucidated.
Biochemical Pathways
Given the diverse biological activities of isoxazole derivatives, it is likely that multiple pathways could be affected
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on the known activities of other isoxazole derivatives, it is possible that this compound could have anticancer, antibacterial, or antiviral effects . .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH of the environment, the presence of other molecules, and temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylisoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with terminal alkynes, catalyzed by copper (I) or ruthenium (II) compounds . Another approach involves the condensation of β-keto esters with hydroxylamine in the presence of alkali .
Industrial Production Methods: Industrial production of isoxazoles, including this compound, often employs metal-free synthetic routes to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of disubstituted isoxazoles from substituted aldoximes and alkynes .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropylisoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: Conversion of oximes to isoxazoles using oxidants like manganese dioxide or copper chloride.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: Nucleophilic substitution reactions where the amine group can react with electrophiles to form amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, copper chloride, acetonitrile under reflux.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Acid chlorides, sulfonyl chlorides under alkaline conditions.
Major Products:
Oxidation: 3-aryl isoxazoles.
Reduction: Corresponding amines.
Substitution: Amides, sulfonamides.
Scientific Research Applications
4-Isopropylisoxazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its analgesic, anti-inflammatory, and anticonvulsant properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Oxazole: Similar to isoxazole but with the nitrogen and oxygen atoms separated by a carbon atom.
Thiadiazole: Contains sulfur and nitrogen atoms in the ring.
Uniqueness: 4-Isopropylisoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its isopropyl and amine groups contribute to its potential as a versatile intermediate in organic synthesis and its diverse pharmacological properties .
Properties
IUPAC Name |
4-propan-2-yl-1,2-oxazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-4(2)5-3-9-8-6(5)7/h3-4H,1-2H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTORQVUWILGQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CON=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.